Biotin-PEG9-CH2CH2COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

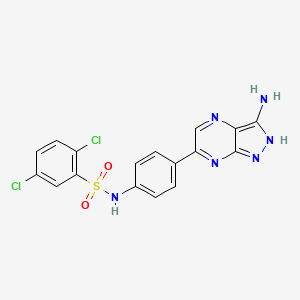

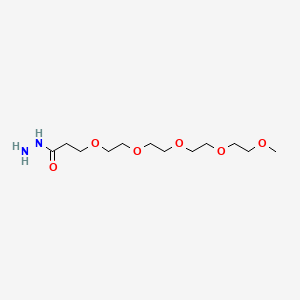

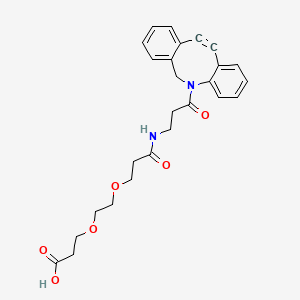

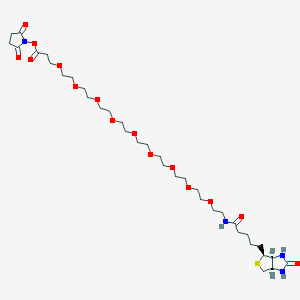

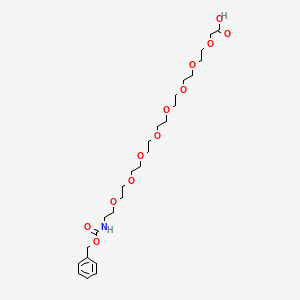

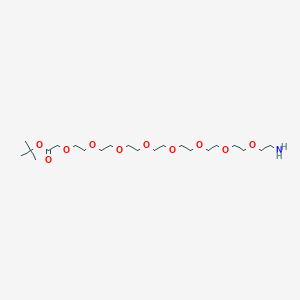

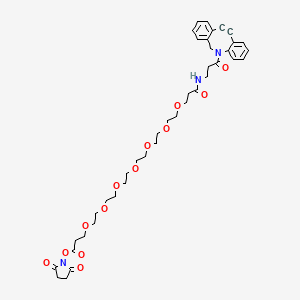

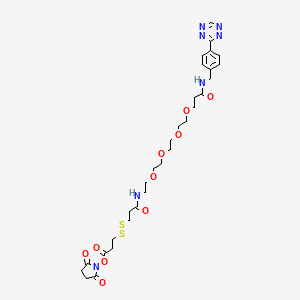

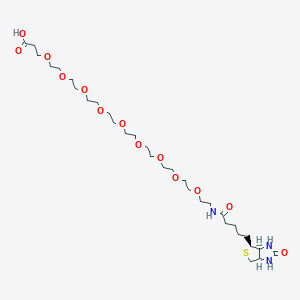

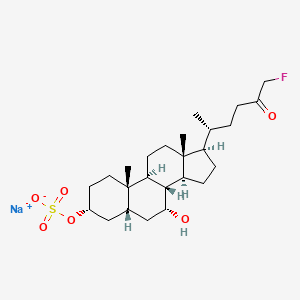

Biotin-PEG9-CH2CH2COOH: is a compound that combines biotin, a polyethylene glycol (PEG) chain with nine ethylene glycol units, and a carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG9-CH2CH2COOH typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with a PEG chain containing a terminal amine group (PEG9-NH2) to form Biotin-PEG9-NH2.

Carboxylation: Finally, the terminal amine group of Biotin-PEG9-NH2 is converted to a carboxylic acid group using a carboxylation reagent such as succinic anhydride, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation of Biotin: Large quantities of biotin are activated using NHS or similar reagents.

PEGylation in Bulk: The activated biotin is reacted with PEG9-NH2 in large reactors.

Carboxylation in Bulk: The resulting Biotin-PEG9-NH2 is carboxylated using succinic anhydride or similar reagents in large-scale reactors.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: Biotin-PEG9-CH2CH2COOH can undergo substitution reactions where the carboxylic acid group reacts with amines to form amides.

Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.

Conjugation Reactions: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin proteins.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification Reactions: Common reagents include alcohols and catalysts like sulfuric acid.

Conjugation Reactions: Avidin or streptavidin proteins are commonly used.

Major Products:

Amides: Formed from substitution reactions with amines.

Esters: Formed from esterification reactions with alcohols.

Biotin-Avidin Complexes: Formed from conjugation reactions with avidin or streptavidin.

Aplicaciones Científicas De Investigación

Chemistry: Biotin-PEG9-CH2CH2COOH is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and for developing targeted therapies.

Biology: In biological research, this compound is used to create biotinylated molecules that can be easily detected and purified using avidin or streptavidin-based methods.

Medicine: In medical research, PROTACs containing this compound are being explored as potential treatments for various diseases, including cancer and neurodegenerative disorders.

Industry: In the biotechnology industry, this compound is used in the development of diagnostic assays and therapeutic agents.

Mecanismo De Acción

Biotin-PEG9-CH2CH2COOH functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety allows for easy detection and purification, while the PEG chain provides flexibility and solubility to the PROTAC molecule .

Comparación Con Compuestos Similares

Biotin-PEG4-CH2CH2COOH: A shorter PEG chain version of Biotin-PEG9-CH2CH2COOH.

Biotin-PEG12-CH2CH2COOH: A longer PEG chain version of this compound.

Biotin-PEG9-NH2: Similar structure but with a terminal amine group instead of a carboxylic acid group.

Uniqueness: this compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and solubility, making it highly effective as a linker in PROTACs. The carboxylic acid group allows for easy conjugation with various molecules, enhancing its versatility in research and industrial applications .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38)/t26-,27-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAAADCCSCBMMI-VWYPKUQYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57N3O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,3-difluoropyrrolidin-1-yl)-6-pyrrolidin-3-ylpyrimidin-4-yl]-1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine](/img/structure/B8104000.png)